molecular formula C10H19N5O B8637258 N,N-Diethyl-5-methyl-1H-tetrazole-1-butanamide CAS No. 80086-34-6

N,N-Diethyl-5-methyl-1H-tetrazole-1-butanamide

Cat. No. B8637258
CAS RN: 80086-34-6
M. Wt: 225.29 g/mol
InChI Key: NSFRQXZPDHOYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-5-methyl-1H-tetrazole-1-butanamide is a useful research compound. Its molecular formula is C10H19N5O and its molecular weight is 225.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

80086-34-6

Molecular Formula

C10H19N5O

Molecular Weight

225.29 g/mol

IUPAC Name

N,N-diethyl-4-(5-methyltetrazol-1-yl)butanamide

InChI

InChI=1S/C10H19N5O/c1-4-14(5-2)10(16)7-6-8-15-9(3)11-12-13-15/h4-8H2,1-3H3

InChI Key

NSFRQXZPDHOYJW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCCN1C(=NN=N1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(5-Methyl-1,2,3,4-tetrazol-1-yl)butyric acid (1.7 g) is dissolved in dimethylformamide (50 ml) and triethylamine (1.1 g) is added to the solution. Isobutyl chloroformate (1.5 g) is added dropwise to the mixture with stirring and ice-cooling and the mixture is stirred at room temperature for 30 minutes. Diethylamine (0.9 g) is added dropwise to the mixture with stirring at room temperature. The mixture is stirred for 3 hours. Dimethylformamide is distilled off and the residue is purified by silica gel column chromatography (silica gel made of Merck & Co.). The column is eluted with chloroform-methanol (50:1) to obtain N,N-diethyl-4-(5-methyl-1,2,3,4-tetrazol-1-yl)butyric acid amide (1.4 g), b.p. 190°-200° C. (bath temperature)/0.04 mmHg, nD25 =1.4908.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
0.9 g
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.